2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione involves several steps. One method involves the reaction of 2-(2-oxopropyl)-1H-isoindole-1,3(2H)-dione with bromine in acetic acid at 70°C for about 1.17 hours . Another method involves the reaction with bromine in isopropyl acetate at temperatures between 15 - 50°C .Molecular Structure Analysis
The molecular formula of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is C11H8BrNO3 . The molecular weight is 282.09 g/mol . The crystal structure features short Br…O contacts, C—H…O hydrogen bonds, and numerous π–π stacking interactions .Physical And Chemical Properties Analysis
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is a white crystalline solid . It has a melting point of approximately 260-265°C . It is slightly soluble in some organic solvents, such as chloroform, dichloromethane, and acetone .Scientific Research Applications
Antimicrobial Activity
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione has been explored for its antimicrobial properties. A study by Ghabbour and Qabeel (2016) synthesized a derivative of this compound and found it exhibited good activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Green Synthesis
The compound has relevance in green chemistry. Journal et al. (2019) demonstrated an efficient synthesis of isoindoline-1,3-dione derivatives using a greener method, avoiding harmful reagents (Journal et al., 2019).
Corrosion Inhibition
In the field of materials science, derivatives of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione have been tested as corrosion inhibitors. Chadli et al. (2017) synthesized novel aza-pseudopeptides including this compound, finding them to be efficient inhibitors for mild steel corrosion in acidic environments (Chadli et al., 2017).
Herbicide Development
The compound has been studied in the context of herbicide discovery. Gao et al. (2019) designed and synthesized phthalimide derivatives, including a variant of this compound, showing significant herbicidal activities (Gao et al., 2019).
Cancer Research
In cancer research, Radwan et al. (2020) synthesized N-substituted imides, including derivatives of isoindoline-1,3-dione, investigating their efficacy against blood cancer (Radwan et al., 2020).
Molecular Docking Studies
Sabastiyan and Suvaikin (2012) synthesized and characterized a derivative of this compound, exploring its potential in molecular docking studies, which is pivotal in drug development (Sabastiyan & Suvaikin, 2012).
Crystal Structure Analysis
Duru et al. (2018) focused on the crystal structure of a derivative of this compound, which is crucial for understanding its physical and chemical properties (Duru et al., 2018).
Alzheimer's Disease Research
In the context of Alzheimer's disease, Andrade-Jorge et al. (2018) evaluated a derivative as an inhibitor of Acetylcholinesterase, a key enzyme in the disease's progression (Andrade-Jorge et al., 2018).
Safety And Hazards
Due to a lack of specific toxicity and safety data, the toxicity and risk assessment of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione are not clear . When handling and processing this compound, general laboratory safety standards should be followed, including wearing appropriate personal protective equipment .
properties
IUPAC Name |
2-(3-bromo-2-oxopropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGOLHFNVIVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278424 | |
Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione | |
CAS RN |
6284-26-0 | |
Record name | 6284-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6284-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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